5-sec-Butyl-1,5-dimethylbarbituric acid
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Overview
Description
Preparation Methods
The synthesis of 5-sec-Butyl-1,5-dimethylbarbituric acid typically involves the reaction of barbituric acid derivatives with appropriate alkylating agents. One common method includes the alkylation of 1,3-dimethylbarbituric acid with sec-butyl halides under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-sec-Butyl-1,5-dimethylbarbituric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: It can undergo nucleophilic substitution reactions, where the sec-butyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-sec-Butyl-1,5-dimethylbarbituric acid has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: While not directly used as a drug, its structure is similar to other barbiturates, making it a subject of pharmacological studies.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-sec-Butyl-1,5-dimethylbarbituric acid involves its interaction with specific molecular targets. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA in the central nervous system. This leads to prolonged opening of chloride ion channels, resulting in hyperpolarization of neurons and a sedative effect .
Comparison with Similar Compounds
5-sec-Butyl-1,5-dimethylbarbituric acid can be compared to other barbiturates such as:
Barbituric acid: The parent compound with a simpler structure and no alkyl substitutions.
5,5-Dimethylbarbituric acid: Similar in structure but lacks the sec-butyl group, leading to different chemical and biological properties.
Properties
CAS No. |
4325-43-3 |
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Molecular Formula |
C10H16N2O3 |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-butan-2-yl-1,5-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-5-6(2)10(3)7(13)11-9(15)12(4)8(10)14/h6H,5H2,1-4H3,(H,11,13,15) |
InChI Key |
AYBRRBPPDIRNBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C(=O)NC(=O)N(C1=O)C)C |
Origin of Product |
United States |
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